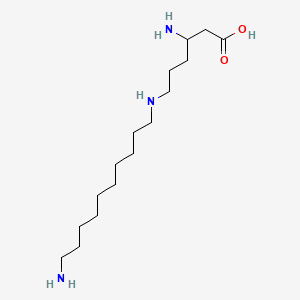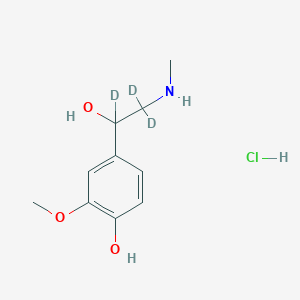
(+/-)-Metanephrine-a,,-d3 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Metanephrine-a,-d3 HCl is a deuterated form of metanephrine, a metabolite of epinephrine and norepinephrine. This compound is often used in scientific research to study the metabolism and function of catecholamines, which are critical neurotransmitters and hormones involved in the body’s response to stress and regulation of various physiological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Metanephrine-a,-d3 HCl typically involves the deuteration of metanephrine. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the incorporation of deuterium atoms into the desired positions on the metanephrine molecule.
Industrial Production Methods
Industrial production of (+/-)-Metanephrine-a,-d3 HCl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(+/-)-Metanephrine-a,-d3 HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Metanephrine-a,-d3 HCl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+/-)-Metanephrine-a,-d3 HCl may yield corresponding quinones, while reduction may produce deuterated catecholamines.
科学的研究の応用
(+/-)-Metanephrine-a,-d3 HCl is widely used in scientific research for various applications, including:
Chemistry: Studying the kinetics and mechanisms of catecholamine metabolism.
Biology: Investigating the role of catecholamines in physiological and pathological processes.
Medicine: Developing diagnostic assays for disorders related to catecholamine metabolism, such as pheochromocytoma.
Industry: Producing deuterated standards for mass spectrometry and other analytical techniques.
作用機序
The mechanism of action of (+/-)-Metanephrine-a,-d3 HCl involves its interaction with enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the formation of deuterated metabolites, which can be used to trace metabolic pathways and study the effects of deuterium substitution on enzyme activity and function.
類似化合物との比較
Similar Compounds
Similar compounds to (+/-)-Metanephrine-a,-d3 HCl include:
Metanephrine: The non-deuterated form of the compound.
Normetanephrine: A metabolite of norepinephrine.
Deuterated catecholamines: Other deuterated forms of catecholamines, such as deuterated epinephrine and norepinephrine.
Uniqueness
(+/-)-Metanephrine-a,-d3 HCl is unique due to its deuterium substitution, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and detectability of the compound in analytical techniques, making it a valuable tool for studying catecholamine metabolism and function.
特性
分子式 |
C10H16ClNO3 |
|---|---|
分子量 |
236.71 g/mol |
IUPAC名 |
2-methoxy-4-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i6D2,9D; |
InChIキー |
HRIQFVCFOPJYEQ-PWTNGEROSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)NC.Cl |
正規SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


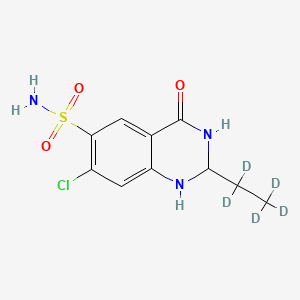
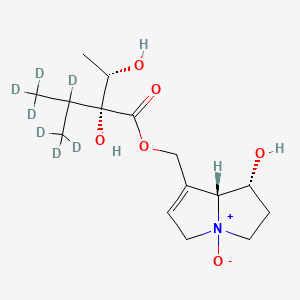
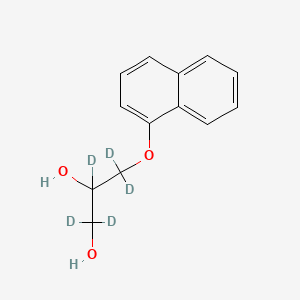


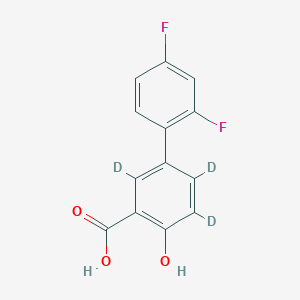
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
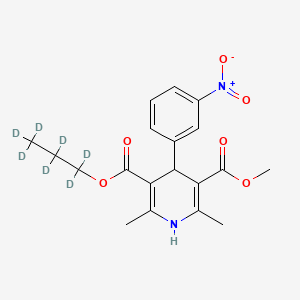


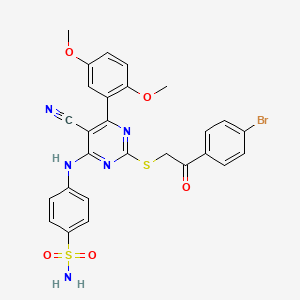
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

